![molecular formula C14H14S B14641482 Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- CAS No. 53182-84-6](/img/structure/B14641482.png)
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of divinyl ketones with hydrogen sulfide or sodium sulfide in the presence of catalysts such as tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate . This reaction leads to the formation of tetrahydrothiopyran derivatives through a stereoselective cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiopyran derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran: A heterocyclic compound with a similar sulfur-containing ring structure.
Cyclopenta[b]pyridine: Another fused ring system with nitrogen instead of sulfur, exhibiting different chemical and biological properties.
Tetrahydrothiopyran: A simpler sulfur-containing ring system without the fused cyclopentane ring.
Uniqueness
Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
53182-84-6 |
|---|---|
Fórmula molecular |
C14H14S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C14H14S/c1-2-5-11(6-3-1)14-10-9-12-7-4-8-13(12)15-14/h1-3,5-6,10H,4,7-9H2 |
Clave InChI |
SBSSIAXYPCYKQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


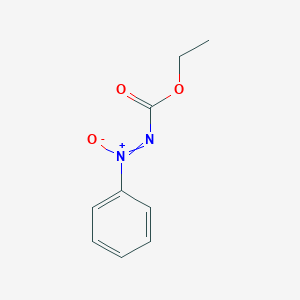
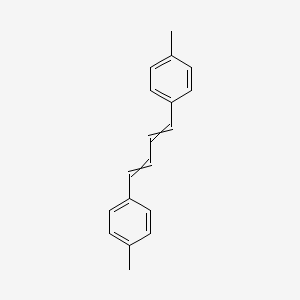
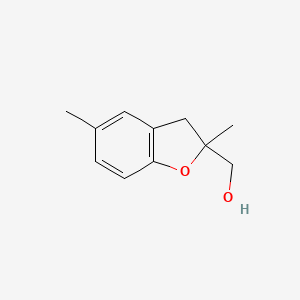
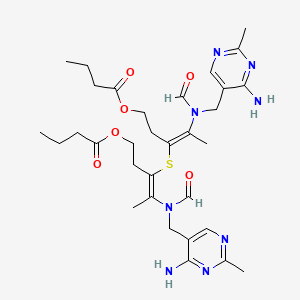
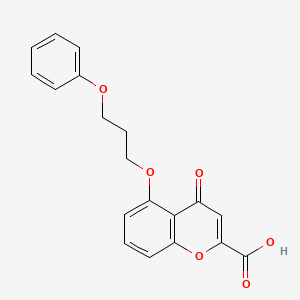
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
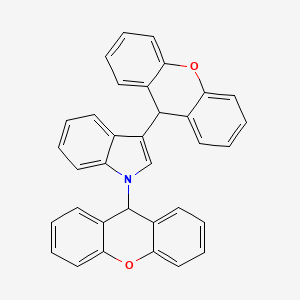
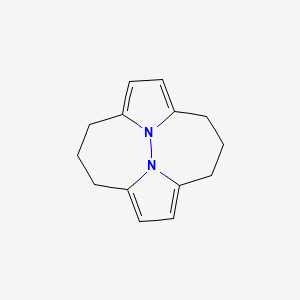
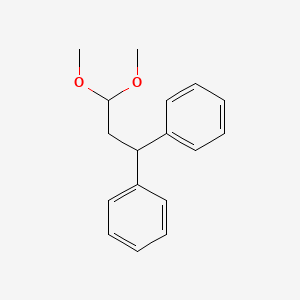
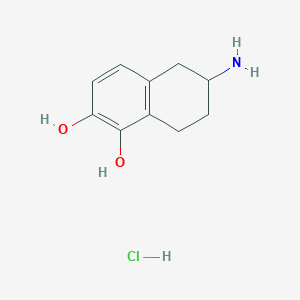
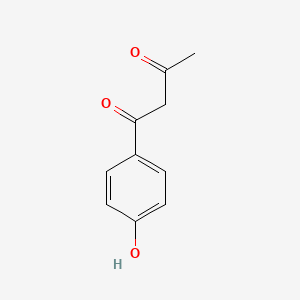
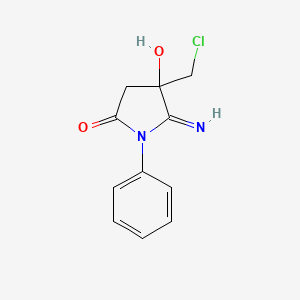
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
